Cell-Type Selectivity: RIPGBM vs. cRIPGBM in GBM CSCs and Non-Transformed Cells
RIPGBM demonstrates cell type-dependent prodrug activation, with significantly higher conversion to the active metabolite cRIPGBM in GBM CSCs compared to non-transformed cells. In GBM-1 CSCs, cRIPGBM induces apoptosis with an EC50 of 68 nM, whereas in non-transformed human neural progenitor cells (NPCs), astrocytes, and lung fibroblasts (HLFs), the EC50 values are 1.7 μM, 2.9 μM, and 3.5 μM, respectively [1]. This represents a 25- to 50-fold selectivity window for GBM CSCs over normal cell types, a property not shared by the active metabolite cRIPGBM alone, which lacks the cell type-selective activation mechanism.
| Evidence Dimension | Cell-type selective prodrug activation and apoptosis induction |
|---|---|
| Target Compound Data | RIPGBM (prodrug): EC50 = 220 nM in GBM-1 CSCs; cRIPGBM (active metabolite) EC50 = 68 nM in GBM-1 CSCs |
| Comparator Or Baseline | cRIPGBM (direct active metabolite): EC50 = 68 nM in GBM-1 CSCs; EC50 = 1.7 μM (NPCs), 2.9 μM (astrocytes), 3.5 μM (HLFs) [1] |
| Quantified Difference | 25- to 50-fold selectivity for GBM CSCs over normal cells for cRIPGBM; RIPGBM activation is cell type-selective |
| Conditions | Cell survival assays in GBM-1 CSCs, human NPCs, primary human astrocytes, and HLFs treated for 48 hours |
Why This Matters
This selectivity profile ensures RIPGBM preferentially targets GBM CSCs while sparing normal brain cells, reducing potential off-target toxicity and improving the therapeutic index relative to non-selective RIPK2 inhibitors or active metabolites alone.
- [1] Lucki, N. C., Villa, G. R., Vergani, N., Bollong, M. J., Beyer, B. A., Lee, J. W., Anglin, J. L., Spangenberg, S. H., Chin, E. N., Sharma, A., Johnson, K., Sander, P. N., Gordon, P., Skirboll, S. L., Wurdak, H., Schultz, P. G., & Lairson, L. L. (2019). A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer. Proceedings of the National Academy of Sciences, 116(13), 6435–6440. View Source
